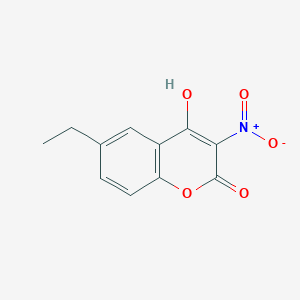
2H-1-Benzopyran-2-one, 6-ethyl-4-hydroxy-3-nitro-
概要
説明
2H-1-Benzopyran-2-one, 6-ethyl-4-hydroxy-3-nitro- is a synthetic organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound is characterized by the presence of an ethyl group at the 6th position, a hydroxyl group at the 4th position, and a nitro group at the 3rd position on the benzopyran ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 6-ethyl-4-hydroxy-3-nitro- can be achieved through various synthetic routes. One common method involves the condensation of ethyl salicylate with nitroacetophenone under basic conditions, followed by cyclization to form the benzopyran ring. The reaction typically requires a base such as sodium hydroxide and is carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
2H-1-Benzopyran-2-one, 6-ethyl-4-hydroxy-3-nitro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Friedel-Crafts alkylation or acylation reactions using appropriate catalysts.
Major Products Formed
Oxidation: Formation of 6-ethyl-4-oxo-3-nitro-2H-1-benzopyran-2-one.
Reduction: Formation of 6-ethyl-4-hydroxy-3-amino-2H-1-benzopyran-2-one.
Substitution: Formation of various substituted benzopyran derivatives depending on the substituent introduced.
科学的研究の応用
2H-1-Benzopyran-2-one, 6-ethyl-4-hydroxy-3-nitro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2H-1-Benzopyran-2-one, 6-ethyl-4-hydroxy-3-nitro- involves its interaction with various molecular targets and pathways. The hydroxyl and nitro groups play a crucial role in its biological activity. The compound may act as an inhibitor of specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
6-Methylcoumarin: Similar structure but with a methyl group instead of an ethyl group.
4-Hydroxycoumarin: Lacks the nitro and ethyl groups but shares the hydroxyl group at the 4th position.
7-Methoxycoumarin: Contains a methoxy group at the 7th position instead of the nitro group.
Uniqueness
2H-1-Benzopyran-2-one, 6-ethyl-4-hydroxy-3-nitro- is unique due to the combination of its ethyl, hydroxyl, and nitro groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds.
特性
CAS番号 |
55005-19-1 |
|---|---|
分子式 |
C11H9NO5 |
分子量 |
235.19 g/mol |
IUPAC名 |
6-ethyl-4-hydroxy-3-nitrochromen-2-one |
InChI |
InChI=1S/C11H9NO5/c1-2-6-3-4-8-7(5-6)10(13)9(12(15)16)11(14)17-8/h3-5,13H,2H2,1H3 |
InChIキー |
UAADZDHLBGXZJC-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(C=C1)OC(=O)C(=C2O)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
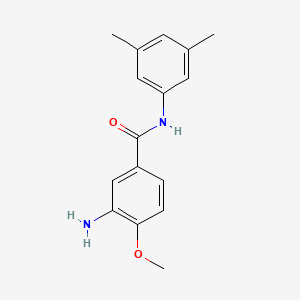
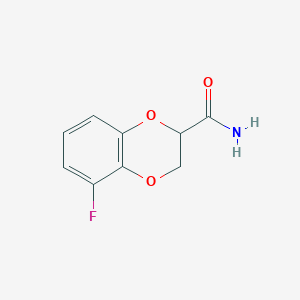
![5-{[(4-Methoxyphenyl)methyl]sulfanyl}-2H-tetrazole](/img/structure/B8643603.png)


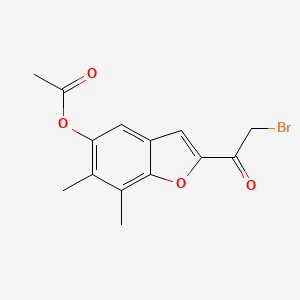



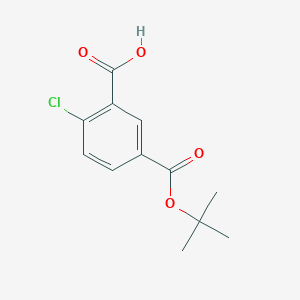
![8-bromo-6-chloro-4H-benzo[1,4]oxazin-3-one](/img/structure/B8643656.png)
![1-Isopropyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B8643672.png)
![(1R,5S,6R)-2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B8643679.png)

